molecular formula C10H9FN2O2 B12445109 Amino-(4-fluoro-indol-3-YL)-acetic acid

Amino-(4-fluoro-indol-3-YL)-acetic acid

Cat. No.: B12445109
M. Wt: 208.19 g/mol
InChI Key: FXZWFXZEKHYCIV-UHFFFAOYSA-N
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Description

Amino-(4-fluoro-indol-3-YL)-acetic acid is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry. The presence of a fluorine atom in the indole ring enhances the compound’s stability and bioactivity, making it a valuable molecule for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Amino-(4-fluoro-indol-3-YL)-acetic acid typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 4-fluoroindole, which serves as the core structure.

    Functionalization: The indole ring is functionalized by introducing an amino group at the 3-position. This can be achieved through a nucleophilic substitution reaction using appropriate reagents.

    Acetic Acid Addition: The final step involves the addition of an acetic acid moiety to the amino group, forming the desired compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Temperature Control: Maintaining optimal temperatures to prevent side reactions.

    Purification: Employing purification techniques such as crystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

Amino-(4-fluoro-indol-3-YL)-acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reducing Agents: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution Reagents: Nucleophiles like amines or thiols can be employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of reduced indole derivatives.

    Substitution: Formation of substituted indole derivatives with various functional groups.

Scientific Research Applications

Amino-(4-fluoro-indol-3-YL)-acetic acid has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in drug development.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Amino-(4-fluoro-indol-3-YL)-acetic acid involves its interaction with specific molecular targets and pathways. The compound may:

    Bind to Enzymes: Inhibit or activate enzymes involved in various biochemical pathways.

    Interact with Receptors: Modulate receptor activity, leading to physiological effects.

    Affect Gene Expression: Influence gene expression and protein synthesis.

Comparison with Similar Compounds

Similar Compounds

    Indole-3-acetic acid: A naturally occurring plant hormone with similar structural features.

    4-Fluoroindole: A precursor in the synthesis of Amino-(4-fluoro-indol-3-YL)-acetic acid.

    Aminoindole derivatives: Compounds with similar amino and indole functionalities.

Uniqueness

This compound is unique due to the presence of both an amino group and a fluorine atom in the indole ring. This combination enhances its stability, bioactivity, and potential for diverse scientific applications.

Properties

Molecular Formula

C10H9FN2O2

Molecular Weight

208.19 g/mol

IUPAC Name

2-amino-2-(4-fluoro-1H-indol-3-yl)acetic acid

InChI

InChI=1S/C10H9FN2O2/c11-6-2-1-3-7-8(6)5(4-13-7)9(12)10(14)15/h1-4,9,13H,12H2,(H,14,15)

InChI Key

FXZWFXZEKHYCIV-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)F)C(=CN2)C(C(=O)O)N

Origin of Product

United States

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